molecular formula C16H14N2O B13799911 4-(4-Aminonaphthalen-1-ylamino)phenol CAS No. 6358-11-8

4-(4-Aminonaphthalen-1-ylamino)phenol

Cat. No.: B13799911
CAS No.: 6358-11-8
M. Wt: 250.29 g/mol
InChI Key: NRBKEVJSGSFCTI-UHFFFAOYSA-N
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Description

4-(4-Aminonaphthalen-1-ylamino)phenol is an organic compound with the molecular formula C16H14N2O and a molecular weight of 250.3 g/mol . This compound is characterized by the presence of an amino group attached to a naphthalene ring, which is further connected to a phenol group through an amino linkage. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminonaphthalen-1-ylamino)phenol typically involves the reaction of 4-nitrophenol with 1-naphthylamine under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and coupling reactions. The nitration of phenol produces 4-nitrophenol, which is then reduced to 4-aminophenol. This intermediate is then coupled with 1-naphthylamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled temperatures and pressures. The use of catalysts and solvents may be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminonaphthalen-1-ylamino)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Aminonaphthalen-1-ylamino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Aminonaphthalen-1-ylamino)phenol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminonaphthalen-1-ylamino)phenol
  • 4-(4-Aminonaphthalen-1-ylamino)aniline
  • 4-(4-Aminonaphthalen-1-ylamino)benzoic acid

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it valuable in various applications .

Properties

CAS No.

6358-11-8

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-[(4-aminonaphthalen-1-yl)amino]phenol

InChI

InChI=1S/C16H14N2O/c17-15-9-10-16(14-4-2-1-3-13(14)15)18-11-5-7-12(19)8-6-11/h1-10,18-19H,17H2

InChI Key

NRBKEVJSGSFCTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2NC3=CC=C(C=C3)O)N

Origin of Product

United States

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